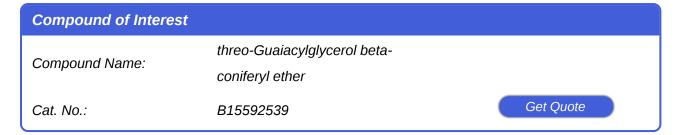


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In-Depth Technical Guide: Spectroscopic Data of threo-Guaiacylglycerol-β-coniferyl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for threo-guaiacylglycerol-β-coniferyl ether, a significant lignin model compound. The information presented herein is crucial for its identification, characterization, and utilization in various research applications, including drug development, biomass conversion, and polymer chemistry.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for threo-guaiacylglycerol-β-coniferyl ether, compiled from available literature. This data is essential for the structural elucidation and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).



Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Guaiacyl (G) Unit		
1	-	131.5
2	6.95 (d, J=8.2 Hz)	110.2
3	-	148.5
4	-	145.2
5	6.81 (d, J=8.2 Hz)	115.3
6	6.78 (dd, J=8.2, 1.8 Hz)	118.9
α	4.89 (d, J=6.3 Hz)	72.96
β	4.28 (m)	87.34
У	3.85 (m)	60.87
OCH₃	3.87 (s)	55.97
Coniferyl Ether (C) Unit		
1'	-	132.8
2'	6.91 (d, J=1.8 Hz)	108.82
3'	-	147.9
4'	-	146.8
5'	6.75 (d, J=8.2 Hz)	114.5
6'	6.85 (dd, J=8.2, 1.8 Hz)	118.4
α'	6.55 (d, J=15.9 Hz)	128.9
β'	6.22 (dt, J=15.9, 5.4 Hz)	130.5
У'	4.25 (dd, J=5.4, 1.5 Hz)	63.56
OCH₃'	3.86 (s)	56.03



Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation.

Table 2: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	377.1595 [M+H]+	Molecular Ion
359.1490 [M+H-H ₂ O] ⁺	Loss of water		
207.0965	Cleavage of β-O-4 bond	_	
179.0810	Coniferyl alcohol fragment		
151.0759	Guaiacyl fragment	_	

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy identifies functional groups within a molecule, while UV-Vis spectroscopy provides information about conjugated systems.



Spectroscopic Technique	Wavenumber (cm ⁻¹) / Wavelength (nm)	Interpretation
Infrared (IR)	~3400	O-H stretching (phenolic and alcoholic)
~2930	C-H stretching (aliphatic)	
~1605, 1515	Aromatic C=C stretching	_
~1270, 1140	C-O stretching (ether and alcohol)	
~965	Trans C-H out-of-plane bending (alkene)	_
Ultraviolet-Visible (UV-Vis)	λmax ~265 nm	$\pi \to \pi^*$ transition in the aromatic rings

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further investigation.

Isolation of threo-Guaiacylglycerol-β-coniferyl ether

This protocol is based on the successful isolation from plant materials such as the stems of Clematis armandii.[1][2]

- Extraction: The air-dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with dichloromethane (CH₂Cl₂). The CH₂Cl₂ fraction, which contains the lignans, is
 concentrated.
- Column Chromatography: The concentrated CH₂Cl₂ fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroformmethanol to separate fractions based on polarity.



- Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol.
- Final Purification (HPLC): The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure threo-guaiacylglycerol-β-coniferyl ether.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

- NMR Spectroscopy:
 - Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆).
 - Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - Analysis: The solution is introduced into an electrospray ionization (ESI) mass spectrometer. High-resolution mass spectra (HRMS) are obtained to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).
- IR and UV-Vis Spectroscopy:
 - IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

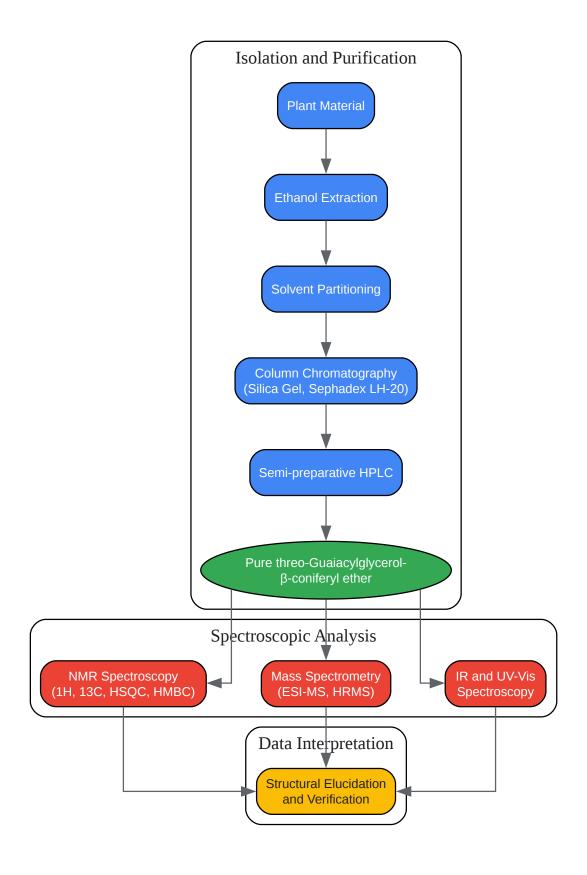


UV-Vis Spectroscopy: The UV-Vis spectrum is obtained by dissolving the sample in a UV-transparent solvent (e.g., ethanol or methanol) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.[3]

Visualizations

The following diagrams illustrate the structure and the general workflow for the analysis of threo-guaiacylglycerol- β -coniferyl ether.





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Caption: Workflow for the isolation and spectroscopic analysis of threo-guaiacylglycerol-β-coniferyl ether.

This guide provides a foundational understanding of the spectroscopic characteristics of threo-guaiacylglycerol-β-coniferyl ether. For more specific applications, it is recommended to consult the primary literature cited.

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